molecular formula C19H19N3O3 B2618261 2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1105250-83-6

2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2618261
CAS No.: 1105250-83-6
M. Wt: 337.379
InChI Key: DUZYFZKQBKLYOD-UHFFFAOYSA-N
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Description

2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)-N-[4-(propan-2-yl)phenyl]acetamide is a heterocyclic compound that features a pyrido[1,2-a]pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry, bioorganic chemistry, and materials science. The presence of the pyrido[1,2-a]pyrimidine scaffold is known to impart various biological activities, making it a valuable target for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)-N-[4-(propan-2-yl)phenyl]acetamide typically involves the cyclization of 2-amino pyridines with β-oxo esters or alkynoates . The use of ethylene glycol has been demonstrated to facilitate this condensation . Another method involves the acylation of lithium amide bases of 2-aminopyridines with alkynoate esters, followed by thermal cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the pyrido[1,2-a]pyrimidine core.

Scientific Research Applications

2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The pyrido[1,2-a]pyrimidine core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)-N-[4-(propan-2-yl)phenyl]acetamide is unique due to its specific substitution pattern and the presence of the isopropylphenyl group. This unique structure imparts distinct biological activities and makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-(4-oxopyrido[1,2-a]pyrimidin-2-yl)oxy-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13(2)14-6-8-15(9-7-14)20-17(23)12-25-18-11-19(24)22-10-4-3-5-16(22)21-18/h3-11,13H,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZYFZKQBKLYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)COC2=CC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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